N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 941975-03-7
VCID: VC7174006
InChI: InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
SMILES: CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

CAS No.: 941975-03-7

VCID: VC7174006

Molecular Formula: C21H22N4O3S

Molecular Weight: 410.49

* For research use only. Not for human or veterinary use.

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide - 941975-03-7

Description

N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities, due to the presence of a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen .

Synthesis

The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

  • Introduction of the Carboxamide Group: This involves reacting the thiazole intermediate with an appropriate amine, such as 3-methoxybenzylamine, under coupling conditions using reagents like carbodiimides.

  • Ureido Group Formation: The ureido group can be formed by reacting the intermediate with an isocyanate derivative, such as m-tolyl isocyanate, under controlled conditions.

Potential Applications

Thiazole derivatives, including N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, are of significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds may exhibit anticancer and antimicrobial effects, making them candidates for drug development .

Potential Applications Table

Application AreaDescription
Anticancer ActivityPotential to inhibit cancer cell growth due to the thiazole ring's biological activity
Antimicrobial ActivityPossible effectiveness against microbial infections due to the compound's structural components
Drug DevelopmentCandidate for developing new therapeutic agents due to its interaction with biological targets
CAS No. 941975-03-7
Product Name N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
Molecular Formula C21H22N4O3S
Molecular Weight 410.49
IUPAC Name N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Standard InChIKey PHTNDVAQYPFUJT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C
Solubility not available
PubChem Compound 16897242
Last Modified Aug 19 2023

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